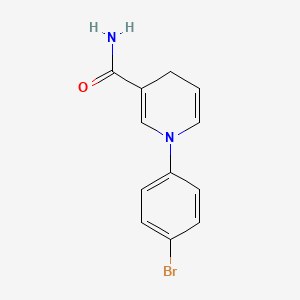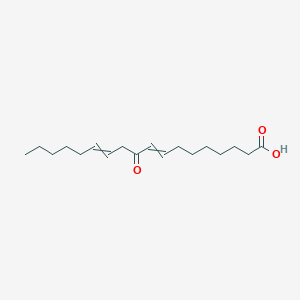
5-Nitrofuran-2-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrofuran-2-yl thiocyanate: is a heterocyclic compound that belongs to the class of nitrofuran derivatives. These compounds are characterized by a furan ring substituted with a nitro group and a thiocyanate group. The nitrofuran moiety is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofuran-2-carbaldehyde with thiocyanate salts in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for 5-Nitrofuran-2-yl thiocyanate often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitrofuran-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to amino derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitrofuran-2-yl thiocyanate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens .
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics, especially in the fight against multi-drug resistant bacteria .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Nitrofuran-2-yl thiocyanate involves the activation of the nitrofuran moiety by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that cause DNA damage, oxidative stress, and inhibition of RNA and protein synthesis. These effects collectively contribute to the compound’s antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Comparison: 5-Nitrofuran-2-yl thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity compared to other nitrofuran derivatives.
Eigenschaften
CAS-Nummer |
114050-51-0 |
|---|---|
Molekularformel |
C5H2N2O3S |
Molekulargewicht |
170.15 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl) thiocyanate |
InChI |
InChI=1S/C5H2N2O3S/c6-3-11-5-2-1-4(10-5)7(8)9/h1-2H |
InChI-Schlüssel |
FAVLTZDNJZMDOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)SC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
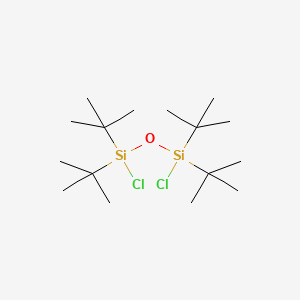
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)


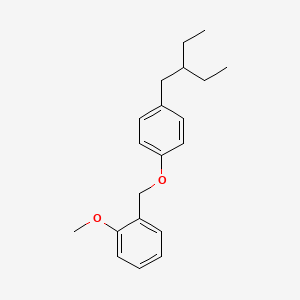
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
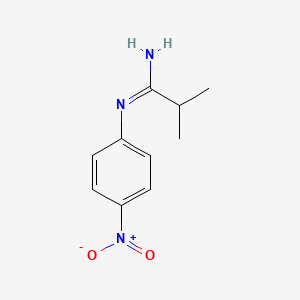
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
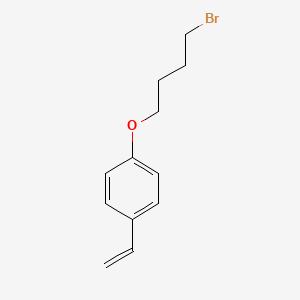
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
